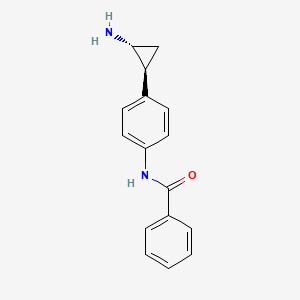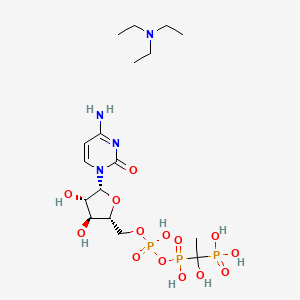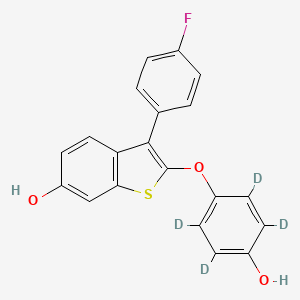
Nendratareotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nendratareotide is a peptide-drug conjugate that combines a peptide analog of somatostatin with the cytotoxin mertansine. This compound is designed to target somatostatin receptor 2 (SSTR2), which is overexpressed in certain types of cancer cells. By binding to these receptors, this compound delivers the cytotoxic agent directly to the cancer cells, thereby minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions: Nendratareotide is synthesized through a series of peptide coupling reactions. The peptide analog of somatostatin is first synthesized using solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified.
The cytotoxin mertansine is conjugated to the peptide through a cleavable linker. This conjugation is typically achieved using a thiol-maleimide reaction, where the thiol group on the peptide reacts with the maleimide group on the linker .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation with mertansine. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Nendratareotide undergoes several types of chemical reactions, including:
Oxidation: The peptide component can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: The disulfide bonds in the peptide can be reduced to free thiols.
Substitution: The maleimide-thiol conjugation is a substitution reaction where the thiol group on the peptide replaces the maleimide group on the linker
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Maleimide-containing linkers and thiol-containing peptides
Major Products:
Oxidation: Oxidized peptide with sulfoxide or sulfone groups.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide-drug conjugate with a cleavable linker
科学研究应用
Nendratareotide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide-drug conjugates and their interactions with receptors.
Biology: Investigated for its ability to target and kill cancer cells expressing somatostatin receptor 2.
Medicine: Explored as a potential therapeutic agent for treating neuroendocrine tumors and other cancers.
Industry: Utilized in the development of targeted cancer therapies and drug delivery systems
作用机制
Nendratareotide exerts its effects by binding to somatostatin receptor 2 on the surface of cancer cells. Upon binding, the compound is internalized into the cell, where the cleavable linker is broken down, releasing the cytotoxic mertansine. Mertansine then binds to microtubules, disrupting their function and leading to cell death. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
相似化合物的比较
Octreotide: Another somatostatin analog used for treating neuroendocrine tumors.
Lanreotide: Similar to octreotide, used for long-term treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for treating Cushing’s disease and acromegaly
Uniqueness of Nendratareotide: this compound is unique due to its conjugation with the cytotoxin mertansine, which allows for targeted delivery of the cytotoxic agent to cancer cells. This targeted approach enhances the efficacy of the treatment while minimizing side effects, making it a promising candidate for cancer therapy .
属性
CAS 编号 |
2251119-65-8 |
|---|---|
分子式 |
C48H63N11O10S3 |
分子量 |
1050.3 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C48H63N11O10S3/c1-26(60)40-48(69)58-39(47(68)56-37(23-70)41(51)62)25-72-71-24-38(57-42(63)32(50)19-27-9-3-2-4-10-27)46(67)54-35(20-28-14-16-30(61)17-15-28)44(65)55-36(21-29-22-52-33-12-6-5-11-31(29)33)45(66)53-34(43(64)59-40)13-7-8-18-49/h2-6,9-12,14-17,22,26,32,34-40,52,60-61,70H,7-8,13,18-21,23-25,49-50H2,1H3,(H2,51,62)(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t26-,32-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
InChI 键 |
QZHOOLOXUURHNN-AQLQTPEZSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CS)C(=O)N)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CS)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


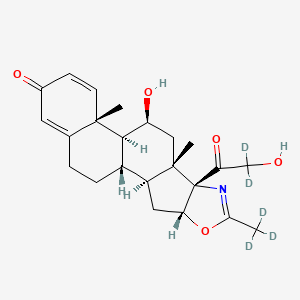
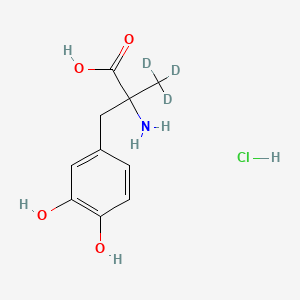



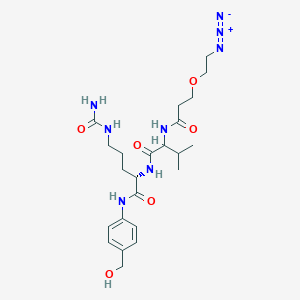
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
